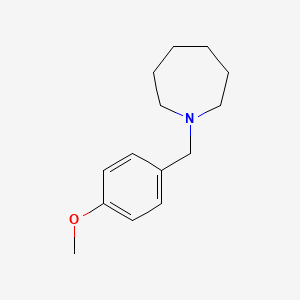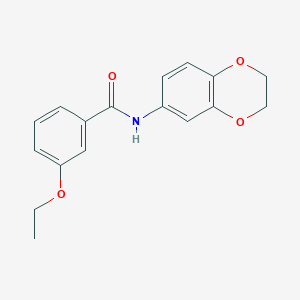
1-(4-methoxybenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)azepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered ring structure
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxybenzyl alcohol, suggests that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is also harmful to aquatic life . These hazards might be relevant to 1-(4-methoxybenzyl)azepane, although specific safety data for this compound is not available.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)azepane typically involves the cyclization of linear precursors. One common method is the dearomative ring expansion of nitroarenes, which involves the conversion of a nitro group into a singlet nitrene, followed by hydrogenolysis . This process is mediated by blue light and occurs at room temperature, making it an efficient and environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis starting from commercially available materials. Techniques such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxybenzyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)azepane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(4-methoxybenzyl)azepane exerts its effects involves interactions with molecular targets and pathways. The compound’s nitrogen atom can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
Azepine: A six-membered nitrogen heterocycle with similar reactivity but different structural properties.
Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen heterocycle with distinct chemical behavior.
Uniqueness: 1-(4-Methoxybenzyl)azepane is unique due to its seven-membered ring structure, which provides a different three-dimensional chemical space compared to the more common five- and six-membered rings . This uniqueness makes it a valuable scaffold for the development of new bioactive compounds and materials.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-8-6-13(7-9-14)12-15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPXKGQYRBFHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198189 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-(8-cyano-3-oxo-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),5,8-trien-4-yl)acetate](/img/structure/B5633698.png)
![8-[(5-chloro-2-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633700.png)
![6,7-Dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione](/img/structure/B5633705.png)
![2-METHOXY-N-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]BENZAMIDE](/img/structure/B5633708.png)

![2-isopropyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5633719.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5633730.png)
![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)

![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5633775.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B5633783.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5633786.png)
